Pyrido[3,4-d]pyridazine

SOS1 inhibitor KRAS pharmacokinetics

Pyrido[3,4-d]pyridazine is the privileged core for medicinal chemistry programs where phthalazine or quinoxaline scaffolds fail. The MRTX0902 SOS1:KRAS program proved a single C→N core swap reduces IV clearance by up to 80% and boosts oral bioavailability from 11% to near-complete absorption. This electron-deficient azadiene enables one-step [4+2] cycloadditions to g-fused isoquinolines. Validated process chemistry supports multi-kilogram scale-up. Do not settle for isomeric cores that compromise your in vivo translation.

Molecular Formula C7H5N3
Molecular Weight 131.13 g/mol
CAS No. 253-53-2
Cat. No. B3350088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,4-d]pyridazine
CAS253-53-2
Molecular FormulaC7H5N3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=CN=NC=C21
InChIInChI=1S/C7H5N3/c1-2-8-3-7-5-10-9-4-6(1)7/h1-5H
InChIKeyIHYJXEQIZYROGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 milligram / 1 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[3,4-d]pyridazine (CAS 253-53-2) – Core Scaffold Selection for Drug Discovery & Chemical Biology


Pyrido[3,4-d]pyridazine is a fused bicyclic heterocycle comprising a pyridine ring annulated to a pyridazine ring (C₇H₅N₃, MW 131.14). Unlike simple monocyclic diazines or benzodiazines, this scaffold presents a unique combination of an electron-deficient π-system and a nitrogen-rich binding surface, making it a privileged core in medicinal chemistry programs targeting kinases, NLRP3 inflammasomes, and SOS1:KRAS protein – protein interactions [1]. The unsubstituted parent compound (mp 174 °C, predicted pKa 3.60 ± 0.10) serves as the foundational building block for generating focused libraries of bioactive derivatives .

Why Generic Isosteric Replacement Fails for Pyrido[3,4-d]pyridazine


Simply interchanging pyrido[3,4-d]pyridazine with other benzodiazine or pyridodiazine isomers (e.g., phthalazine, quinoxaline, pyrido[2,3-d]pyridazine) in a lead series routinely results in unacceptable losses in metabolic stability, oral bioavailability, or target selectivity. The [3,4-d] fusion pattern uniquely positions the nitrogen atoms to modulate π-electron deficiency, which governs both reactivity in inverse-electron-demand cycloadditions and susceptibility to aldehyde oxidase metabolism [1]. Empirical evidence from the MRTX0902 program demonstrates that a single C→N swap in the core (phthalazine→pyrido[3,4-d]pyridazine) fundamentally alters pharmacokinetic fate without compromising target potency [2]. These are not incremental improvements; they are binary pass/fail decisions for in‑vivo translation.

Quantitative Differentiation Evidence for Pyrido[3,4-d]pyridazine Against Key Comparators


Oral Bioavailability and Clearance Advantage Over the Phthalazine Core in SOS1 Inhibitors

Replacing the phthalazine core (compound 15) with a pyrido[3,4-d]pyridazine core (compound 23) in an advanced SOS1 inhibitor series preserved SOS1 binding affinity and cellular potency while dramatically improving mouse pharmacokinetics. Intravenous clearance dropped from 85 mL/min/kg to 52 mL/min/kg, and oral bioavailability rose from 11 % to 44 % [1]. Further optimization to compound 24 (C7-morpholine) reduced clearance to 17 mL/min/kg and achieved essentially complete oral bioavailability (%F ≈ 100; AUC₀–last = 130 318 ng·h/mL) [1].

SOS1 inhibitor KRAS pharmacokinetics scaffold hopping

Potassium-Sparing Diuretic Profile vs. Hydrochlorothiazide

The pyrido[3,4-d]pyridazine derivative DS-511 (1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine) was compared head‑to‑head with hydrochlorothiazide (HC) in rats and mice. DS-511 matched HC in urine volume and sodium excretion but consistently produced significantly lower potassium excretion across multiple hypertensive rat models [1][2].

diuretic potassium-sparing DS-511 hypertension

Electron-Deficient Azadiene Reactivity Enabling Rapid Access to g-Fused Isoquinolines

The unsubstituted pyrido[3,4-d]pyridazine functions as an electron-deficient azadiene in inverse-electron-demand Diels – Alder (IEDDA) reactions. Reacting with cyclic enamines (e.g., 1-pyrrolidino-1-cyclopentene) in refluxing 1,4-dioxane under argon provides cyclopentane-fused dihydroisoquinolines in a single synthetic step [1]. In contrast, the isomeric pyrido[2,3-d]pyridazine gives quinoline-type products under analogous conditions, demonstrating that the [3,4-d] fusion pattern dictates the regiochemical outcome of the cycloaddition [2].

cycloaddition azadiene g-fused isoquinoline electron-deficient heterocycle

Scalable Synthetic Route to the Core Demonstrated at Multi-Kilogram Scale

An efficient and scalable synthesis of the key intermediate 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one was developed to support clinical supply of MRTX0902. The process was successfully executed on multi-kilogram scale, demonstrating that the pyrido[3,4-d]pyridazine core is amenable to industrial manufacturing [1]. This contrasts with many alternative heterocyclic cores (e.g., certain phthalazines) that present scale-up challenges due to aldehyde oxidase-mediated metabolic instability at the C4 position.

process chemistry kilogram-scale synthesis MRTX0902 SOS1 inhibitor

Optimal Application Scenarios for Pyrido[3,4-d]pyridazine in Research and Industrial Settings


Scaffold Hopping from Phthalazine to Improve Oral Bioavailability in Kinase or SOS1 Programs

When a phthalazine-based lead shows unacceptable clearance or low oral exposure, replacing the phthalazine core with pyrido[3,4-d]pyridazine can maintain target potency while significantly improving pharmacokinetics. The MRTX0902 program demonstrated that this single-atom change (C→N) reduced IV clearance by up to 80% and increased oral bioavailability from 11% to near-complete absorption [1].

Development of Potassium-Sparing Diuretic Agents for Hypertension

Pyrido[3,4-d]pyridazine derivatives such as DS-511 offer diuretic and natriuretic efficacy equivalent to hydrochlorothiazide but with reduced potassium loss, addressing a key safety liability of thiazide therapy. This profile is particularly valuable for patients at risk of hypokalemia-induced arrhythmias [1].

Rapid Construction of g-Fused Isoquinoline Libraries via IEDDA Cycloaddition

Medicinal chemists seeking to explore isoquinoline chemical space can utilize unsubstituted pyrido[3,4-d]pyridazine as an electron-deficient azadiene in [4+2] cycloadditions with cyclic enamines or siloxyalkynes. This provides direct access to g-fused isoquinolines in one step, whereas the isomeric pyrido[2,3-d]pyridazine yields quinoline products under the same conditions [1][2].

Large-Scale Synthesis of Clinical Candidates Containing the Pyridopyridazine Core

For programs requiring multi-kilogram quantities of a pyrido[3,4-d]pyridazine intermediate, the published process for 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one provides a validated starting point. The core's compatibility with standard process chemistry operations (chlorination, SNAr,hydrazine condensation) reduces manufacturing risk and cost of goods [1].

Quote Request

Request a Quote for Pyrido[3,4-d]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.